molecular formula C17H11N3O2 B2408240 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline CAS No. 61001-13-6

2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline

Cat. No.: B2408240
CAS No.: 61001-13-6
M. Wt: 289.294
InChI Key: GJSSHAICDVKMOW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline is a chemical compound with the molecular formula C17H11N3O2 . It is a derivative of imidazo[2,1-a]isoquinoline, a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties .


Synthesis Analysis

The synthesis of imidazo[2,1-a]isoquinoline derivatives has been demonstrated through various methods. One approach involves an I2–DMSO mediated one-pot approach from readily available aryl methyl ketones and isoquinolin-1-amine . Another strategy involves Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused benzimidazole and isoquinoline moiety . The average mass of the molecule is 289.288 Da and the monoisotopic mass is 289.085114 Da .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-a]isoquinoline derivatives are diverse. For instance, the iodo group and methylthio group of the product can undergo further transformations through coupling or oxidation reactions . Another study reported the synthesis of five types of imidazo[2,1-a]isoquinolines via Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters .

Scientific Research Applications

  • Fluorescent Probing in Catalysis Studies :

    • The compound p-Nitrophenyl isoquinoline-3-carboxylate (PNIQ), a derivative of 2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline, has been used as a fluorescent probe in studying the catalytic activities of lipophilic imidazole·Zn2+ complexes in micelles. This allows for monitoring both the acylation of a catalyst-complex and the deacylation of the acylated intermediate (Ogino, Inoue, & Tagaki, 1992).
  • Synthesis of Medicinal Compounds :

    • This compound derivatives have been synthesized for potential use as selective dopamine D-1 antagonists in medicinal chemistry. The synthesis involved key steps such as selective reduction in the presence of nitro and carbamate functional groups (Denyer et al., 1995).
  • Advanced Organic Synthesis Methods :

    • The compound has been employed in the synthesis of imidazo[2,1-a]isoquinolines using hypervalent iodine(III) reagents, showcasing its utility in modern organic synthesis techniques (Hou, Wang, Huang, & Chen, 2004).
  • Photocatalytic Radical Cascade Cyclization :

    • A novel method utilizing this compound derivatives for the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolin derivatives has been developed. This method involves visible-light-induced radical cascade cyclization, demonstrating the compound's role in innovative synthesis approaches (Liu, Yang, He, & Guan, 2020).
  • Catalysis in Synthesis of Isoquinoline Derivatives :

    • The Sonogashira reaction catalyzed by CuI has been utilized for the efficient synthesis of 1H-imidazo[2,1-a]isoquinoline derivatives, signifying its importance in catalytic processes (Gang, Liu, & Wang, 2017).
  • Lck Kinase Inhibition for Medicinal Applications :

    • Research has identified imidazo[4,5-h]isoquinolin-9-ones as adenosine 5'-triphosphate competitive inhibitors of lck kinase, an important target in medicinal chemistry, highlighting another medicinal application (Snow et al., 2002).
  • C-H Functionalization in Organic Synthesis :

    • Copper(I) iodide-catalyzed oxidative C(sp(2))-H functionalization with vinyl azides for the synthesis of imidazo[1,2-a]pyridines and 2-phenylimidazo[2,1-a]isoquinolines demonstrates the compound's role in organic synthesis and functionalization techniques (Donthiri, Pappula, Reddy, Bairagi, & Adimurthy, 2014).

Future Directions

The future directions in the research of imidazo[2,1-a]isoquinoline derivatives could involve the development of more general and convenient processes using readily accessible and inexpensive substrates . Additionally, the synthetic efficacies of these methods could be demonstrated by the concise synthesis of several bioactive compounds and the late-stage modification of representative drugs .

Properties

IUPAC Name

2-(4-nitrophenyl)imidazo[2,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-20(22)14-7-5-13(6-8-14)16-11-19-10-9-12-3-1-2-4-15(12)17(19)18-16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSSHAICDVKMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61001-13-6
Record name 2-(4-Nitrophenyl)imidazo(2,1-a)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-NITROPHENYL)IMIDAZO(2,1-A)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDE8CNR4WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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